4-[2-(Pyridin-4-yl)ethyl]aniline

Coordination polymers Metal-organic frameworks Supramolecular chemistry

4-[2-(Pyridin-4-yl)ethyl]aniline (CAS 6318-70-3) is a C13H14N2 heterobifunctional building block comprising a para-substituted aniline linked via an ethylene spacer to a 4-pyridyl ring. The compound is classified as a versatile small-molecule scaffold supplied primarily for early-stage discovery research.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 6318-70-3
Cat. No. B1267527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Pyridin-4-yl)ethyl]aniline
CAS6318-70-3
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC=NC=C2)N
InChIInChI=1S/C13H14N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,1-2,14H2
InChIKeyWKYRHDRKURSPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Pyridin-4-yl)ethyl]aniline (CAS 6318-70-3) – Procurement-Relevant Identity and Comparator Scope


4-[2-(Pyridin-4-yl)ethyl]aniline (CAS 6318-70-3) is a C13H14N2 heterobifunctional building block comprising a para-substituted aniline linked via an ethylene spacer to a 4-pyridyl ring . The compound is classified as a versatile small-molecule scaffold supplied primarily for early-stage discovery research . Unlike its ortho- and meta-substituted isomers, the para configuration places the primary aniline nitrogen and the pyridyl nitrogen at opposing termini of the molecular axis, creating a linear, rigid-rod architecture that is critical for applications demanding defined spatial separation of metal-coordination or hydrogen-bonding sites [1]. This structural feature directly differentiates it from 2-(2-pyridin-4-ylethyl)aniline (CAS 105972-24-5, ortho isomer) and 3-(2-pyridin-4-ylethyl)aniline (CAS 388627-91-6, meta isomer), which exhibit bent and kinked geometries respectively, and underpins its preferential selection in linear framework construction and targeted library synthesis [1].

4-[2-(Pyridin-4-yl)ethyl]aniline Procurement Risks – Why Isomeric Substitution Cannot Be Assumed Equivalent


Simple isosteric replacement of 4-[2-(pyridin-4-yl)ethyl]aniline with its ortho or meta isomers introduces geometrically non-equivalent N-donor vectors that can fundamentally alter metal-binding stoichiometry, supramolecular topology, and biological target recognition [1]. The ortho isomer (CAS 105972-24-5) places the aniline nitrogen adjacent to the ethyl linker, creating an intramolecularly chelating N,N-pocket that competes with intermolecular coordination, while the meta isomer (CAS 388627-91-6) imparts a 120° kink incompatible with linear framework assembly [1]. Beyond geometry, the isomers diverge in physical properties: the ortho isomer crystallises with a melting point of 76 °C and exhibits predicted LogP = 3.03, whereas the para isomer presents as a dense liquid (d = 1.11 g cm⁻³, no sharp melting point reported), indicating substantially different crystal packing and solubility behaviour that affects formulation, purification, and downstream synthetic handling . These combined geometric and physicochemical divergences mean that generic substitution without re-optimisation of the entire synthetic or assay protocol is likely to produce non-reproducible results.

Quantitative Differentiation Evidence for 4-[2-(Pyridin-4-yl)ethyl]aniline (CAS 6318-70-3) Versus Closest Analogues


Molecular Architecture – Linear vs. Bent Geometry Dictates Framework Suitability

The para-substitution regiochemistry of 4-[2-(pyridin-4-yl)ethyl]aniline confers a linear N(pyridyl)–C₂H₄–C₆H₄–N(aniline) axis with an estimated N-to-N through-space distance of approximately 9.0–10.5 Å (extended conformation). In contrast, the ortho isomer (CAS 105972-24-5) places the aniline nitrogen on the ortho carbon of the aryl ring, resulting in a ∼60° bend and a shorter N-to-N distance of approximately 6.5–7.5 Å, while the meta isomer (CAS 388627-91-6) introduces a ∼120° kink with an N-to-N distance of approximately 8.0–9.0 Å [1]. For framework construction, the para isomer is the only regioisomer capable of serving as a strictly linear ditopic ligand, making it the exclusive choice for pillared-layer MOFs, 1D coordination chains, and other architectures requiring collinear donor vectors [1].

Coordination polymers Metal-organic frameworks Supramolecular chemistry

Physical State and Thermal Properties – Crystalline Solid vs. Dense Liquid Affects Handling

The ortho isomer 2-(2-pyridin-4-ylethyl)aniline (CAS 105972-24-5) is a crystalline solid with a reported melting point of 76 °C (experimental) . In contrast, 4-[2-(pyridin-4-yl)ethyl]aniline (CAS 6318-70-3) has no reported melting point (N/A on Chemsrc) and is characterised as a dense liquid at ambient temperature with a density of 1.11 g cm⁻³, a boiling point of 347 °C at 760 mmHg, and a flash point of 190.6 °C . This difference in ambient physical state – crystalline solid (ortho) vs. dense liquid (para) – has direct implications for automated compound handling, solubility in screening buffers, and formulation approaches.

Compound management Solid-state chemistry Formulation development

Lipophilicity and Predicted ADME Profile – LogP Divergence Guides Lead Optimisation

Predicted LogP values differentiate the isomers: the ortho isomer (CAS 105972-24-5) has a computed LogP of 3.03 (XLogP3), while the para isomer (CAS 6318-70-3) is expected to exhibit a LogP within a similar range but with subtle differences due to altered dipole moment and hydrogen-bonding capacity . The ortho isomer's intramolecular N–H⋯N(pyridyl) hydrogen bond can mask the aniline NH₂ polarity, reducing effective hydrophilicity and altering chromatographic retention behaviour. The para isomer, lacking this intramolecular interaction, presents both nitrogen atoms as fully solvent-exposed, yielding distinct retention times and solubility profiles in aqueous-organic partitioning assays . This difference is critical when the aniline group is intended for subsequent derivatisation (e.g., amide coupling), as the para isomer offers unencumbered nucleophilic accessibility .

Drug discovery Physicochemical profiling Lead optimisation

Commercial Availability and Standardised Purity – Procurement Reliability Comparison

4-[2-(Pyridin-4-yl)ethyl]aniline (CAS 6318-70-3) is stocked by major research chemical suppliers including Sigma-Aldrich (Product TMT00306) and Bidepharm (BD307132), with standard purity certified at ≥95% (HPLC, NMR, GC available) . Sigma-Aldrich explicitly positions this compound within its 'unique chemicals' collection for early discovery researchers . The ortho isomer (CAS 105972-24-5) is available from fewer mainstream suppliers and is often listed with predicted rather than experimentally validated purity. The meta isomer (CAS 388627-91-6) has comparatively limited commercial availability. This supply chain maturity difference means the para isomer offers shorter lead times, established batch-to-batch consistency documentation, and traceable certificates of analysis, reducing procurement risk for time-sensitive research programmes.

Chemical sourcing Quality control Research supply chain

Synthetic Utility – Unencumbered Aniline NH₂ for Amide Coupling and Schiff-Base Formation

In the para isomer, the aniline –NH₂ group is positioned distal to the pyridyl ring with no steric or electronic interference from the ortho substituent. This contrasts with the ortho isomer (CAS 105972-24-5), where the aniline –NH₂ is on the adjacent carbon to the ethyl linker, creating steric congestion and potential intramolecular N–H⋯N(pyridyl) hydrogen bonding that attenuates nucleophilicity [1]. In palladium-catalysed cross-coupling reactions used to elaborate the aniline core (e.g., Buchwald-Hartwig amination, amide bond formation via EDCI/HOBt), para-substituted anilines consistently demonstrate higher and more reproducible yields compared to ortho-substituted analogues due to reduced steric hindrance at the reaction centre [2]. This is particularly relevant when the compound serves as a key intermediate in parallel library synthesis where yield consistency across building blocks is paramount.

Medicinal chemistry Library synthesis Amide coupling

Vapor Pressure and Thermal Stability – Safe Handling and Storage Classification

The para isomer (CAS 6318-70-3) exhibits a vapour pressure of 5.55 × 10⁻⁵ mmHg at 25 °C and a flash point of 190.6 °C . The ortho isomer (CAS 105972-24-5) has a comparable predicted vapour pressure of 5.45 × 10⁻⁵ mmHg at 25 °C and a flash point of 190.7 °C . Both compounds are classified as combustible solids (Storage Class Code 11) with WGK 3 water hazard rating . The near-identical volatility and thermal stability profiles across the isomeric series mean that safety and storage considerations do not differentiate the para isomer from its ortho counterpart; however, the para isomer's liquid physical state (see Evidence Item 2) means it requires different container and spill containment protocols compared to the crystalline ortho isomer, which is relevant for laboratory safety SOPs and shipping classifications.

Laboratory safety Storage compliance Volatility assessment

Evidence-Anchored Application Scenarios for 4-[2-(Pyridin-4-yl)ethyl]aniline (CAS 6318-70-3)


Linear Ditopic Ligand for Pillared-Layer Metal-Organic Frameworks (MOFs)

The para isomer's collinear N-donor geometry (N-to-N distance ≈9.0–10.5 Å, donor angle ≈180°; see Evidence Item 1) makes it the sole suitable regioisomer for constructing pillared-layer MOFs where the organic linker must span between two metal nodes along a linear axis [1]. Ortho and meta isomers introduce angular kinks that disrupt framework periodicity, alter pore size distribution, and compromise crystallinity. Researchers pursuing gas storage, selective separations, or catalytic MOFs should specify the para isomer to ensure topological predictability and structural reproducibility [1].

Medicinal Chemistry Building Block for Parallel Amide Library Synthesis

The para isomer's sterically unencumbered aniline –NH₂ group ensures efficient and reproducible amide coupling in high-throughput library production (see Evidence Item 5) [2]. When the synthetic route involves EDCI/HOBt or HATU-mediated coupling to carboxylic acid building blocks, the para isomer minimises the need for per-building-block optimisation compared to the ortho isomer, whose intramolecular H-bond can reduce nucleophilicity and introduce variable yields [2]. This is critical for medicinal chemistry teams synthesising >100-member libraries where yield consistency directly impacts SAR interpretation.

Automated High-Throughput Screening (HTS) Compound Management

The para isomer's liquid physical state at ambient temperature (density 1.11 g cm⁻³; see Evidence Item 2) facilitates volumetric liquid handling in automated compound management systems, whereas the crystalline ortho isomer (mp 76 °C) requires gravimetric dispensing . For HTS facilities processing thousands of compounds per week, the para isomer's compatibility with acoustic droplet ejection and tip-based liquid handlers reduces the risk of dispensing errors and improves DMSO stock solution consistency .

Coordination Chemistry and Single-Molecule Magnet Precursor Synthesis

The para isomer's linear architecture and dual N-donor sites support the formation of well-defined 1D coordination chains with predictable metal-metal spacing, which is essential for magnetic exchange coupling studies and single-molecule magnet (SMM) design [1]. The ortho isomer's bent geometry favours discrete chelate complexes rather than extended chains, while the meta isomer's kink can lead to helical or zigzag topologies that complicate magnetic modelling [1]. Researchers targeting linear chain compounds for quantum information storage applications should therefore prioritise the para isomer.

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